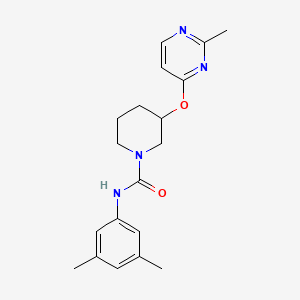

N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-9-14(2)11-16(10-13)22-19(24)23-8-4-5-17(12-23)25-18-6-7-20-15(3)21-18/h6-7,9-11,17H,4-5,8,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFSJHMZMWIJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCCC(C2)OC3=NC(=NC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound with a molecular formula of C19H24N4O2 and a molecular weight of 340.427 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a piperidine ring, which is known for its versatility in drug design, combined with a dimethylphenyl group and a pyrimidine derivative.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of anaplastic lymphoma kinase (ALK), a target in various cancers. In high-throughput screening assays, it exhibited an IC50 value of 0.174 μM against ALK, demonstrating significant potency compared to other compounds in the same class . The structural analysis via X-ray crystallography revealed that the compound adopts a unique conformation that allows it to effectively bind to the ALK kinase domain.

Neuropharmacological Effects

The compound has also shown promise as a dopamine reuptake inhibitor. In behavioral studies conducted on mice, derivatives of piperidine carboxamides demonstrated analgesic effects and improved locomotor activity without inducing hyperactivity . The onset of analgesia was rapid, with peak effects observed within 90 minutes post-administration, indicating its potential utility in pain management therapies.

Antimicrobial Activity

In vitro evaluations have indicated that piperidine derivatives possess diverse antimicrobial profiles. The synthesized derivatives showed comparable or superior activity against both Gram-positive and Gram-negative bacteria when compared to their parent compounds . This suggests that modifications to the piperidine structure can enhance antimicrobial efficacy.

Case Studies and Experimental Data

- Dopamine Reuptake Inhibition : In a study assessing various piperidine derivatives, this compound exhibited significant inhibition of dopamine reuptake, contributing to its analgesic properties. The study utilized standard behavioral tests to measure locomotor activity and pain relief in animal models .

- Anticancer Activity : A detailed structure-activity relationship (SAR) study focused on optimizing the left and right sides of the molecule led to improved potency against ALK. The findings suggest that specific substitutions on the piperidine ring can enhance binding affinity and selectivity towards cancer-related targets .

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Positioning : Both compounds feature a 3,5-dimethylphenyl group, which is critical for bioactivity in Compound A. The meta-substitution pattern enhances steric and electronic compatibility with target sites, such as photosystem II (PSII) in PET inhibition .

Electron-Withdrawing vs. Donating Effects: Compound A’s hydroxyl group on naphthalene introduces electron-withdrawing properties, enhancing PET inhibition.

Lipophilicity : The piperidine-pyrimidine core of the target compound likely increases lipophilicity compared to Compound A’s naphthalene-hydroxyl scaffold. This could improve membrane permeability but may reduce solubility.

Comparison with Fluorinated Analogues

Fluorinated derivatives, such as N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (Compound B ), also show PET inhibition (IC50 ~10 µM) . Key differences include:

- Electron Effects : Fluorine’s strong electron-withdrawing nature in Compound B enhances PET inhibition compared to the methyl groups in the target compound.

- Steric Impact : The 3,5-dimethylphenyl group in the target compound provides steric bulk, which may hinder binding in some targets but improve stability.

SAR (Structure-Activity Relationship) Insights

- Anilide Ring Substituents : Both 3,5-dimethyl and 3,5-difluoro substitutions optimize activity in PET inhibitors, suggesting that para-substitution is less favorable .

- Core Flexibility : The rigid naphthalene core in Compound A may restrict conformational flexibility, whereas the piperidine-pyrimidine core in the target compound could allow adaptive binding to diverse targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.